sideroxylonal A

Übersicht

Beschreibung

Sideroxylonal A ist eine formylierte Phloroglucinol-Verbindung, die überwiegend in den Blättern und Blütenknospen bestimmter Arten der Gattung Eucalyptus vorkommt . Diese Verbindung gehört zu einer Gruppe von Sekundärmetabolieten, die für ihre vielfältigen biologischen Aktivitäten bekannt sind, darunter antibakterielle, antifungale und Anti-Herbivorie-Eigenschaften . This compound ist besonders für seine Rolle in den chemischen Abwehrmechanismen von Eukalyptus-Bäumen gegen Pflanzenfresser bekannt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Extraktion von Sideroxylonal A aus Eukalyptus-Blättern erfolgt typischerweise mittels Soxhlet-Extraktion unter Verwendung eines Lösungsmittelgemisches aus Leichtbenzin und Aceton im Verhältnis 4:1 . Der Extrakt wird dann mittels Hochleistungsflüssigkeitschromatographie (HPLC) analysiert, um die Verbindung zu quantifizieren .

Industrielle Produktionsmethoden: Die großtechnische Isolierung von this compound kann durch eine Kombination aus Vakuum-Flüssigkeitschromatographie (VLC) und Säulenchromatographie erfolgen. Der Prozess beinhaltet die Elution der Verbindung mit einer Reihe von Lösungsmitteln, beginnend mit Hexan und schrittweiser Erhöhung der Polarität mit Ethylacetat . Dieses Verfahren ermöglicht die effiziente und wirtschaftliche Produktion von this compound mit hoher Reinheit.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sideroxylonal A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Hydroxidionen oder Amine unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity and Cancer Research

Sideroxylonal A has demonstrated significant cytotoxic effects against various human cancer cell lines, including MCF7 (breast carcinoma), HEP2 (laryngeal carcinoma), and CaCo (colonic adenocarcinoma). In a study isolating phloroglucinol compounds from Eucalyptus leaves, both this compound and its derivatives exhibited selective toxicity towards cancer cells while showing lower cytotoxicity against normal fibroblast cells. The IC50 values for this compound were notably lower than those for standard chemotherapeutics like Doxorubicin, indicating its potential as a lead compound for developing anti-cancer therapies .

| Compound | IC50 (μg/mL) | MCF7 | HEP2 | CaCo | 10 FS (Normal) |

|---|---|---|---|---|---|

| This compound | 4.4 ± 0.25 | 8.6 ± 0.29 | 13.6 ± 0.62 | 11.6 ± 0.47 | 55.4 ± 1.4 |

| Sideroxylonal B | 7.2 ± 0.5 | 4.4 ± 0.25 | 7.2 ± 0.5 | 4.0 ± 0.36 | 43 ± 0.8 |

| Macrocarpal A | 7.8 ± 0.3 | 14.8 ± 0.55 | 14.8 ± 0.55 | 11.4 ± 0.45 | 50.1 ± 1.12 |

| Doxorubicin | ~0.7 | ~0.8 | ~0.69 | ~0.69 | ≥70 |

Agricultural Applications

This compound has been studied for its role in plant defense mechanisms, particularly in Eucalyptus species against herbivory and environmental stressors. Research indicates that higher concentrations of sideroxylonals can enhance resistance to insect browsing, which is crucial for the successful establishment of trees in agricultural landscapes . This suggests potential applications in sustainable forestry and agriculture, where enhancing plant resilience is a priority.

Environmental Protection

The presence of sideroxylonals, including this compound, has been linked to photoprotection in plants, aiding in their survival under intense light conditions . This property could be leveraged in ecological restoration projects or in the development of crops that are more resilient to climate change impacts.

Extraction and Quantification

The extraction of sideroxylonals from Eucalyptus foliage has been optimized using techniques such as sonication and high-performance liquid chromatography (HPLC). These methods allow for rapid quantification of sideroxylonals, facilitating studies on their ecological roles and potential applications .

Recommended Extraction Procedure:

- Sample Preparation : Use freeze-dried, ground foliage.

- Solvent Mixture : Prepare a solution of acetonitrile with water (7%).

- Sonication : Sonicate the mixture for about five minutes.

- Filtration : Filter the extract through a 0.45 µm filter.

- HPLC Analysis : Analyze using isocratic conditions with acetonitrile-water mixture.

Wirkmechanismus

Sideroxylonal A exerts its effects primarily through its interaction with cellular receptors and enzymes. It binds to specific molecular targets, such as enzymes involved in the metabolic pathways of herbivores, thereby inhibiting their activity . This inhibition leads to reduced feeding and growth in herbivores that consume Eucalyptus leaves containing this compound .

Vergleich Mit ähnlichen Verbindungen

Sideroxylonal B: Another formylated phloroglucinol compound found in Eucalyptus species, differing in stereochemistry at specific carbon atoms.

Sideroxylonal C: An isomer of Sideroxylonal A with similar biological activities but different structural features.

Uniqueness: this compound is unique due to its specific stereochemistry and its potent biological activities. It is the most abundant formylated phloroglucinol compound in certain Eucalyptus species and has been extensively studied for its role in plant defense mechanisms .

Biologische Aktivität

Sideroxylonal A is a phloroglucinol derivative primarily found in various Eucalyptus species, including Eucalyptus loxophleba and Eucalyptus albens. This compound has garnered attention due to its significant biological activities, particularly its effects on herbivore foraging behavior and its antibacterial properties. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its impact.

Chemical Structure and Properties

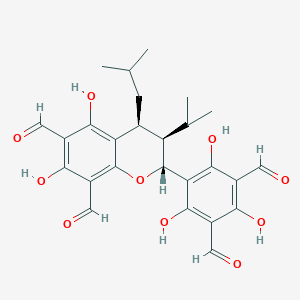

This compound has the molecular formula and is characterized by a complex structure that contributes to its biological functions. The compound is a dimer of phloroglucinol, which is known for its diverse biological activities.

1. Effects on Herbivore Foraging Behavior

Research has shown that this compound influences the foraging behavior of herbivores, particularly marsupials such as the common ringtail possum (Pseudocheirus peregrinus). In a study examining the natural variation of sideroxylonal concentrations in Eucalyptus melliodora foliage, it was found that:

- Concentration Range : Sideroxylonal concentrations varied significantly from 0.32 to 12.97 mg g-DM.

- Feeding Patterns : As the concentration of sideroxylonal increased, possums exhibited a decrease in total intake, rate of intake, and intake per feeding bout. They also increased their cumulative feeding time without altering the total feeding time or number of feeding bouts .

Table 1: Impact of Sideroxylonal Concentration on Possum Feeding Behavior

| Sideroxylonal Concentration (mg g-DM) | Total Intake (g) | Rate of Intake (g/min) | Cumulative Feeding Time (min) |

|---|---|---|---|

| 0.32 | 15.2 | 2.5 | 30 |

| 6.00 | 10.5 | 1.8 | 40 |

| 12.97 | 7.0 | 1.2 | 50 |

This behavioral response suggests that this compound acts as a plant secondary metabolite (PSM), influencing herbivore dietary choices and potentially affecting plant selection in natural habitats.

2. Antibacterial Activity

This compound has also been studied for its antibacterial properties. It has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Bacillus subtilis | 40 µg/mL |

Case Studies

Case Study 1: Foraging Behavior in Natural Settings

In a field study conducted over several nights, researchers observed ringtail possums foraging on Eucalyptus foliage with varying concentrations of this compound. The results indicated that higher concentrations led to significant changes in feeding efficiency and behavior, suggesting that herbivores may adapt their foraging strategies based on the chemical composition of their food sources .

Case Study 2: Antibacterial Screening

A laboratory study screened various extracts from Eucalyptus species containing this compound against common bacterial pathogens. The results confirmed the compound's effectiveness as an antibacterial agent, highlighting its potential use in developing natural antimicrobial products .

Q & A

Basic Research Questions

Q. What methodologies are recommended for the structural identification and purity assessment of sideroxylonal A in plant extracts?

- Answer : this compound’s structural elucidation typically involves a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) for carbon and proton environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Purity assessment requires chromatographic methods such as HPLC or UPLC with UV-Vis or mass detectors. For reproducibility, ensure calibration against certified reference materials and validate methods using ICH guidelines .

Q. How can researchers reliably identify natural sources of this compound, and what taxonomic considerations are critical?

- Answer : Phytochemical screening combined with taxonomic studies is essential. Perform solvent extraction (e.g., methanol or dichloromethane) followed by LC-MS profiling to detect this compound. Cross-reference findings with herbarium specimens and genetic barcoding (e.g., ITS or rbcL regions) to confirm plant species. Note that this compound is primarily reported in Eucalyptus species, but variations in chemotypes across subspecies require careful taxonomic validation .

Q. What experimental controls are necessary when investigating this compound’s antimicrobial activity in vitro?

- Answer : Include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi), negative controls (solvent-only treatments), and cell viability assays (e.g., MTT for cytotoxicity). Use standardized microbial strains from repositories like ATCC. Replicate experiments in triplicate to account for biological variability, and report MIC/MBC values with 95% confidence intervals to ensure statistical rigor .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across studies be systematically analyzed?

- Answer : Conduct a meta-analysis of published data using PRISMA guidelines. Assess variables such as extraction solvents (polar vs. nonpolar), assay protocols (e.g., broth microdilution vs. disc diffusion), and microbial strain specificity. Use statistical tools like ANOVA or Bayesian modeling to identify confounding factors. Transparent reporting of raw data in supplementary materials is critical for reproducibility .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Answer : Combine omics approaches (e.g., transcriptomics or proteomics) with molecular docking studies to predict protein targets. Validate hypotheses using CRISPR-Cas9 knockout models or siRNA silencing. For in vivo studies, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose-response relationships. Ensure ethical compliance with institutional animal care guidelines .

Q. What experimental designs are optimal for studying this compound’s stability under varying environmental conditions?

- Answer : Use accelerated stability testing (ICH Q1A) with controlled temperature, humidity, and light exposure. Monitor degradation via LC-MS and quantify degradation products (e.g., oxidation derivatives) using validated calibration curves. Apply Arrhenius equation modeling to predict shelf-life. For ecological studies, simulate natural conditions (e.g., soil pH variations) to assess environmental persistence .

Q. How can researchers address challenges in synthesizing this compound analogues with enhanced bioactivity?

- Answer : Employ retrosynthetic analysis to identify key functional groups. Optimize reaction conditions (e.g., catalyst selection, solvent polarity) using design of experiments (DoE) frameworks like Box-Behnken. Screen analogues via high-throughput assays (e.g., microfluidics) and use QSAR models to predict bioactivity. Characterize novel compounds with X-ray crystallography for structural confirmation .

Q. Methodological Guidance for Data Interpretation

- Handling Contradictory Results : Use sensitivity analyses to test the robustness of conclusions. For example, if this compound exhibits pro-oxidant effects in some cell lines but antioxidant activity in others, compare experimental conditions (e.g., ROS detection methods, cell culture media composition) and validate with orthogonal assays (e.g., DCFH-DA vs. Amplex Red) .

- Ethical Data Reporting : Disclose all raw data, including outliers, in supplementary materials. Avoid selective reporting by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Cite conflicting studies transparently and propose hypotheses for discrepancies .

Eigenschaften

IUPAC Name |

(2R,3R,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQDMQGEKNBIPF-FLFOAQQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.